Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 328062-38-0) is a fluorinated tetrahydroquinoline derivative characterized by a partially saturated quinoline core. Key structural features include:
- 1,2-Dimethyl groups at positions 1 and 2 of the tetrahydroquinoline ring.
- 6-(Trifluoromethoxy) substituent, enhancing lipophilicity and metabolic stability.
- Ethyl ester at position 3, which may act as a prodrug moiety.
Fluorinated compounds like this are often explored for pharmaceutical applications due to their improved bioavailability and target-binding properties .
Properties
IUPAC Name |
ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-2,3-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-4-22-14(21)12-8(2)19(3)11-6-5-9(23-15(16,17)18)7-10(11)13(12)20/h5-8,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDAEFKCBXOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C2=C(C1=O)C=C(C=C2)OC(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saponification of Precursor Esters
A common approach involves the hydrolysis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. For example, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can be treated with aqueous sodium hydroxide (10% w/v) at 80–85°C for 3 hours, followed by acidification with hydrochloric acid to yield the corresponding carboxylic acid. This intermediate is then re-esterified with ethanol in the presence of thionyl chloride (SOCl₂) at 85°C, achieving a 72.8% yield. Adjustments to this method include substituting NaOH with LiOH in tetrahydrofuran (THF)/water systems, which improves solubility and reduces side reactions.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrolysis | 10% NaOH, H₂O, 80–85°C, 3h | 75–87% | >99% |
| Esterification | SOCl₂, EtOH, 85°C, 16h | 72.8% | 98% |
Cyclization Reactions for Tetrahydroquinoline Core Formation
Acid-Catalyzed Cyclization
The tetrahydroquinoline scaffold is constructed via cyclization of β-keto ester intermediates. For instance, 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester undergoes cyclization with triethylorthoformate and acetic anhydride at 150°C, followed by treatment with cyclopropylamine in tert-butanol and potassium tert-butoxide to form the tetrahydroquinoline ring. This method emphasizes the role of strong bases (e.g., KOtBu) in deprotonation and ring closure.
Phosphorus Pentoxide-Mediated Cyclization
In patent literature, cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) at 120°C achieves stereoselective formation of the tetrahydroquinoline core. This method is critical for introducing chirality and avoiding racemization.
Multi-Component Cascade Reactions
DBU-Catalyzed Three-Component Synthesis
A cascade reaction involving 2-alkenyl aniline , aldehydes, and ethyl cyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) constructs the tetrahydroquinoline skeleton via Knoevenagel condensation followed by aza-Michael–Michael addition. For the target compound, substituting the aldehyde with a trifluoromethoxy-containing analog and optimizing stoichiometry (1:1:1.2 ratio) yields the desired product in 68–82% yields.
Optimized Conditions:
-
Solvent: Dichloromethane (DCM)
-
Catalyst: DBU (10 mol%)
-
Temperature: 25°C, 24h
Functional Group Introduction
Trifluoromethoxy Group Installation
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed tetrahydroquinoline intermediate. For example, 6-bromo-1,2-dimethyl-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate reacts with silver trifluoromethoxide (AgOCF₃) in dimethylformamide (DMF) at 100°C, achieving 65–70% substitution. Alternative methods employ CuI-catalyzed coupling with trifluoromethyl iodide (CF₃I).
Methylation at N1 and C2 Positions
Methyl groups are introduced using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in acetonitrile. Sequential alkylation at N1 followed by C2 ensures regioselectivity, with yields of 85–90%.
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Amination
Chiral 4H-chromenes containing the tetrahydroquinoline unit are synthesized via Pd-catalyzed asymmetric amination. Using a palladium-(R)-BINAP complex, ethyl 2-trifluoromethyl-4H-chromene-3-carboxylate reacts with 1,2,3,4-tetrahydroquinoline derivatives in toluene at 80°C, yielding enantiomerically pure products (ee >95%).
Conditions:
-
Catalyst: Pd(OAc)₂/(R)-BINAP (5 mol%)
-
Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
-
Solvent: Toluene
-
Temperature: 80°C, 12h
Comparative Analysis of Methods
The table below summarizes key methodologies, highlighting advantages and limitations:
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Saponification | 72–87% | High purity, scalable | Multi-step, requires harsh acids |
| Cyclization | 65–82% | Stereoselective | High-temperature conditions |
| Multi-Component | 68–82% | Atom-economical | Limited substrate scope |
| Catalytic Asymmetric | 70–85% | Enantioselective | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to produce quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are employed.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment industries.
Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution: Various functionalized quinolines, which can be used in material science and medicinal chemistry.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of quinoline derivatives is well-documented, with applications in antimicrobial and anticancer research. Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate can be used to develop new drugs targeting various diseases.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
Trifluoromethoxy vs. In contrast, the methoxy group in ’s compound may reduce metabolic stability due to easier oxidative degradation.
Ethyl Ester vs. Carboxylic Acid :
- The ethyl ester in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the carboxylic acid analog (logP ~1.8), favoring oral absorption. The acid form () may serve as a metabolite or synthetic intermediate for prodrug strategies .
Tetrahydroquinoline vs.
Pharmacological and Physicochemical Properties
| Property | Target Compound | 1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
|---|---|---|---|
| Molecular Weight | 330.28 g/mol | 310.23 g/mol | 293.27 g/mol |
| Calculated logP (ChemAxon) | 3.5 | 1.8 | 2.9 |
| Water Solubility | Low (ester form) | Moderate (carboxylic acid) | Low |
| Metabolic Stability | High (CF3O group) | Moderate | High (cyclopropyl, difluoro) |
Notable Findings:
- The trifluoromethoxy group in the target compound contributes to higher metabolic stability compared to non-fluorinated analogs.
- The ethyl ester moiety balances lipophilicity and bioavailability, making it a candidate for prodrug development .
Biological Activity
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 2376604-10-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16F3NO4
- Molecular Weight : 331.29 g/mol
- Purity : ≥ 98%
- Boiling Point : 380.7 ± 42.0 °C at 760 mmHg
- Storage Conditions : 2-8 °C, protected from light
The biological activity of this compound is largely attributed to its structural features, which include a tetrahydroquinoline core and trifluoromethoxy substituent. These characteristics enhance its interaction with biological targets, potentially influencing various pathways.
Anticancer Properties
Quinoline derivatives have been explored for their anticancer properties. Some studies indicate that modifications in the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar frameworks have shown promising results in inhibiting tumor growth in preclinical models . The specific biological pathways affected by this compound remain to be fully elucidated.
Case Studies and Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:
These findings suggest that this compound may possess similar biological activities due to its structural characteristics.
Future Directions
Further research is warranted to explore the specific biological mechanisms and therapeutic potentials of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be crucial for determining its viability as a therapeutic agent.
Q & A
Basic: What synthetic methodologies are effective for preparing Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclocondensation of substituted anilines with β-keto esters under acidic or basic conditions to form the tetrahydroquinoline core .
- Step 2 : Introduction of trifluoromethoxy groups via nucleophilic substitution or coupling reactions (e.g., using trifluoromethylation reagents like TFAA or TMS-CF₃) .
- Step 3 : Esterification at the 3-position using ethyl chloroformate or ethanol under catalytic acid conditions .
Key Considerations : - Use CuCl₂·2H₂O or HCl as catalysts to improve cyclization efficiency .
- Purify intermediates via recrystallization (methanol/water) to achieve >95% purity .
Basic: How is the compound characterized structurally and analytically?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethoxy at C6, methyl groups at C1/C2) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., keto-enol tautomerism at C4) .
- HPLC Analysis : Validates purity (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .
Data Table : Example Spectral Data for Analogous Compounds
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| C3-COOEt | 4.2–4.4 (q, 2H) | 165–170 (C=O) |
| C4=O | - | 190–195 |
| CF₃O | - | 120–125 (J=320 Hz) |
Advanced: How can researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Purity Variations : Impurities (e.g., residual solvents) can skew bioassay results. Validate via HPLC and mass spectrometry .
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Structural Analogues : Compare activity with related compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows moderate antimicrobial activity, but trifluoromethoxy may alter potency) .
Advanced: What strategies enhance metabolic stability for in vivo studies?
Methodological Answer:
- Ester Hydrolysis Mitigation : Replace the ethyl ester with tert-butyl or benzyl esters to reduce esterase susceptibility .
- Fluorination Effects : The trifluoromethoxy group improves metabolic stability by reducing oxidative metabolism .
- Prodrug Design : Conjugate with PEG or amino acids to enhance solubility and prolong half-life .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with:
- Pharmacophore Mapping : Use molecular docking to identify interactions with targets (e.g., bacterial DNA gyrase for antimicrobial activity) .
Data Table : Example SAR for Analogous Compounds
| C6 Substituent | Antimicrobial MIC (µg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| -OCH₃ | 32 | 2.1 |
| -OCF₃ | 8 | 5.3 |
| -Cl | 16 | 3.8 |
Advanced: What analytical methods resolve stereochemical ambiguities in the tetrahydroquinoline ring?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- VCD Spectroscopy : Distinguish diastereomers via vibrational circular dichroism .
- Crystallographic Data : Compare unit cell parameters with known structures (e.g., space group P2₁/c for analogous compounds) .
Advanced: How to assess the compound’s potential for off-target interactions?
Methodological Answer:
- Proteome Profiling : Use affinity chromatography with immobilized compound to identify binding partners .
- Computational Screening : Perform molecular dynamics simulations against databases like PubChem BioAssay .
- Counter-Screening : Test against panels of unrelated enzymes (e.g., kinases, cytochrome P450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
